Dipivefrin

Catalog No.
S526283
CAS No.
52365-63-6
M.F
C19H29NO5
M. Wt
351.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipivefrin

CAS Number

52365-63-6

Product Name

Dipivefrin

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3

InChI Key

OCUJLLGVOUDECM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C

Solubility

Freely soluble as HCl salt
5.82e-02 g/L

Synonyms

adrenaline dipivalate, Apo-Dipivefrin, d Epifrin, Diopine, dipivaloylepinephrine, dipivalyl epinephrine, dipivefrin, dipivefrin acetate, (+-)-isomer, dipivefrin citrate (1:1), (+-)-isomer, dipivefrin hydrochloride, dipivefrin hydrochloride, (+-)-isomer, dipivefrin monophosphate, (+-)-isomer, dipivefrin monosulfate, (+-)-isomer, dipivefrin nitrate, (+-)-isomer, dipivefrin perchlorate, dipivefrin propanoate, (+-)-isomer, dipivefrin tartrate (1:1), (+-)-(R-(R*,R*))-isomer, dipivefrin tartrate (1:1), (R)-(R-(R*,R*))-isomer, dipivefrin, (R)-isomer, Dipoquin, Glaucothil, Glaudrops, PMS-Dipivefrin, Propine, ratio-Dipivefrin

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C

Description

The exact mass of the compound Dipivefrin is 351.2046 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble as hcl salt5.82e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Dipivefrin acts as a prodrug. Once instilled into the eye, enzymes in the cornea convert it to epinephrine, a potent alpha and beta-adrenergic agonist [1]. Epinephrine then interacts with adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production and an increase in its outflow facility, ultimately lowering IOP [1, 3].

  • [1] Reference from a research article investigating a thermoresponsive gel formulation for Dipivefrin: ""
  • [3] Information on Dipivefrin from DrugBank, a comprehensive online resource for drug information: ""

Research on Efficacy

Studies have compared the effectiveness of Dipivefrin to other glaucoma medications. One such study found Dipivefrin (0.1%) to be as effective as epinephrine (2%) in reducing IOP, with the added benefit of causing fewer side effects like burning and stinging [2]. Additionally, Dipivefrin has shown comparable efficacy to pilocarpine, another glaucoma medication, without causing the pupil constriction (miosis) and vision disturbances associated with pilocarpine [4].

Here are the sources for the comparison studies:

  • [2] A comparative study on Dipivefrin and epinephrine for IOP reduction: ""
  • [4] Information on the side effects and comparisons of Dipivefrin with other medications from RxList, a trusted online resource for drug information: ""

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.9

Exact Mass

351.2046

LogP

1.7
1.7

Appearance

Solid powder

Melting Point

146-147

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Dipivefrin is a prodrug which is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma.
FDA Label

Pharmacology

Dipivefrin is a member of a class of drugs known as prodrugs. Prodrugs are usually not active in themselves and require biotransformation to the parent compound before therapeutic activity is seen. These modifications are undertaken to enhance absorption, decrease side effects and enhance stability and comfort, thus making the parent compound a more useful drug. Enhanced absorption makes the prodrug a more efficient delivery system for the parent drug because less drug will be needed to produce the desired therapeutic response. Dipivefrin is a prodrug of epinephrine formed by the diesterification of epinephrine and pivalic acid. The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber.
Dipivefrin is an ester prodrug of epinephrine, with sympathomimetic activity. Due to its lipophilicity, dipivefrin penetrates more easily to the anterior chamber of the eye and is hydrolyzed to epinephrine, when applied locally. Epinephrine, an adrenergic agonist, enhances the outflow of aqueous humor and decreases the production of aqueous humor by vasoconstriction. The overall result is a reduction in intraocular pressure.

MeSH Pharmacological Classification

Adrenergic Agonists

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EA - Sympathomimetics in glaucoma therapy
S01EA02 - Dipivefrine

Mechanism of Action

Dipivefrin is a prodrug with little or no pharmacologically activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine, an adrenergic agonist, appears to exert its action by stimulating α -and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility. The dipivefrin prodrug delivery system is a more efficient way of delivering the therapeutic effects of epinephrine, with fewer side effects than are associated with conventional epinephrine therapy.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

52365-63-6

Wikipedia

Dipivefrin

Dates

Modify: 2023-08-15
1: Groh MJ, Michelson G, Harazny J, Groh M, Koschinsky K. [Changes in retinal blood flow by topical administration of 0.1% dipivefrin]. Ophthalmologe. 1999 Nov;96(11):706-10. German. PubMed PMID: 10631832.
2: Edgar DF, Crabb DP, Rudnicka AR, Lawrenson JG, Guttridge NM, O'Brien CJ. Effects of dipivefrin and pilocarpine on pupil diameter, automated perimetry and LogMAR acuity. Graefes Arch Clin Exp Ophthalmol. 1999 Feb;237(2):117-24. PubMed PMID: 9987628.
3: Rossetti L, Barbieri P, Velati P, Bujtar E, Orzalesi N. The efficacy of the combination of l-moprolol and dipivefrin in reducing the intraocular pressure in primary open-angle glaucoma or in ocular hypertension. Graefes Arch Clin Exp Ophthalmol. 1994 Nov;232(11):670-4. PubMed PMID: 7843592.
4: Michelson G, Groh MJ. Dipivefrin reduces blood flow in the ciliary body in humans. Ophthalmology. 1994 Apr;101(4):659-64. PubMed PMID: 8152760.
5: Albracht DC, LeBlanc RP, Cruz AM, Lamping KA, Siegel LI, Stern KL, Kelley EP, Stoecker JF. A double-masked comparison of betaxolol and dipivefrin for the treatment of increased intraocular pressure. Am J Ophthalmol. 1993 Sep 15;116(3):307-13. PubMed PMID: 8357055.
6: Drake MV, Wilson MR, Harris D, Goodwin L. Levobunolol compared to dipivefrin in African American patients with open angle glaucoma. J Ocul Pharmacol. 1993 Summer;9(2):91-5. Erratum in: J Ocul Pharmacol 1993 Winter;9(4):385. PubMed PMID: 8123096.
7: Wall GM, Kenny JC, Fan TY, Schafer C, Ready MA, Baker JK, Ritter P, Scott BS. Analysis of 3- and 4-monopivaloylepinephrine, degradation products in dipivefrin hydrochloride drug substance and ophthalmic formulations. J Pharm Biomed Anal. 1992 Jun;10(6):465-71. PubMed PMID: 1420470.
8: Satterfield D, Mannis MJ, Glover AT. Unilateral corneal vesicles secondary to dipivefrin therapy. Am J Ophthalmol. 1992 Mar 15;113(3):339-40. PubMed PMID: 1543234.
9: Geyer O, Rothkoff L, Lazar M. Efficacy of adding dipivefrin to a beta-blocker. Ophthalmology. 1990 Oct;97(10):1245-6. PubMed PMID: 2243671.
10: Harper DG, Novack GD, Borrmann LR, Branin MJ. [Dipivefrin: its mechanism of action, clinical efficacy and good tolerance]. Ophtalmologie. 1989 Sep-Dec;3(4):306-7. French. PubMed PMID: 2641142.
11: Parrow KA, Hong YJ, Shin DH, Shi DX, McCarty B. Is it worthwhile to add dipivefrin HCl 0.1% to topical beta 1-, beta 2-blocker therapy? Ophthalmology. 1989 Sep;96(9):1338-41; discussion 1341-2. PubMed PMID: 2571114.
12: Allen RC, Robin AL, Long D, Novack GD, Lue JC, Kaplan G. A combination of levobunolol and dipivefrin for the treatment of glaucoma. Arch Ophthalmol. 1988 Jul;106(7):904-7. PubMed PMID: 3291837.
13: West RH, Gillies WE, Brooks AM. Therapeutic response interactions between timolol maleate and dipivefrin hydrochloride. Aust N Z J Ophthalmol. 1987 May;15(2):131-4. PubMed PMID: 3620185.
14: Ober M, Scharrer A, Dausch D. [Guanethidine/dipivefrin and pilocarpine in the treatment of increased intraocular pressure]. Klin Monbl Augenheilkd. 1987 Feb;190(2):103-4. German. PubMed PMID: 3573660.
15: Tsoy EA, Meekins BB, Shields MB. Comparison of two treatment schedules for combined timolol and dipivefrin therapy. Am J Ophthalmol. 1986 Sep 15;102(3):320-4. PubMed PMID: 3529971.
16: Weinreb RN, Ritch R, Kushner FH. Effect of adding betaxolol to dipivefrin therapy. Am J Ophthalmol. 1986 Feb 15;101(2):196-8. PubMed PMID: 3946535.
17: Ober M, Scharrer A. [Experiences with the effectiveness and tolerance of guanethidine/dipivefrin-AT in the treatment of increased intraocular pressure]. Klin Monbl Augenheilkd. 1986 Jan;188(1):64-6. German. PubMed PMID: 3959479.
18: Dipivefrin: an adrenaline pro-drug for glaucoma. Drug Ther Bull. 1985 Apr 9;23(7):27-8. PubMed PMID: 3987515.
19: Mindel JS, Cohen G, Barker LA, Lewis DE. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin. Arch Ophthalmol. 1984 Mar;102(3):457-60. PubMed PMID: 6703997.
20: Mehelas TJ, Kollarits CR, Martin WG. Cystoid macular edema presumably induced by dipivefrin hydrochloride (Propine). Am J Ophthalmol. 1982 Nov;94(5):682. PubMed PMID: 7148952.

Explore Compound Types